Erysenegalensein E is a prenylated isoflavonoid, a class of naturally occurring compounds known for diverse biological activities. [, ] It is a secondary metabolite isolated from the African medicinal plant Erythrina senegalensis, commonly known as the coral tree. [] While the stem bark of E. senegalensis is frequently utilized for medicinal purposes, erysenegalenseins, including erysenegalensein E, have been specifically isolated from the plant's roots. [] This compound has garnered attention in scientific research, particularly for its potential anti-cancer and anti-diabetic properties. [, ]
While the precise mechanism of action of erysenegalensein E is yet to be fully understood, preliminary research suggests it may exert its effects through interactions with specific enzymes. [] In the context of diabetes, it has shown potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. [] DPP-IV inhibition is a recognized therapeutic strategy for diabetes management, as it prevents the inactivation of incretin hormones like gastric inhibitory polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), ultimately enhancing insulin secretion and glucose homeostasis. []
In silico studies using molecular docking simulations have provided insights into the potential binding mode of erysenegalensein E with DPP-IV. It exhibited interactions with crucial amino acid residues within the active site of the enzyme, including Gln72, Glu73, Asn75, Leu77, Asn87, Ser86, and Val88. [] These interactions suggest a possible mechanism by which erysenegalensein E inhibits DPP-IV activity.
Erysenegalensein E has emerged as a potential candidate for diabetes treatment due to its promising DPP-IV inhibitory activity. [] In vitro studies demonstrated its ability to inhibit the enzymes α-amylase and α-glucosidase, which play key roles in carbohydrate digestion and absorption. [] The observed inhibitory activities of erysenegalensein E were comparable to acarbose, a standard drug used in diabetes management. [] These findings highlight its potential for further development as a therapeutic agent for managing hyperglycemia and associated complications in diabetic patients.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: